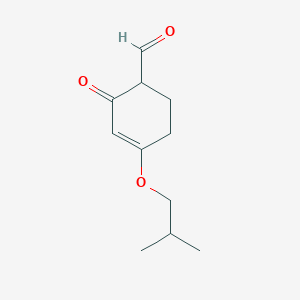
4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexene ring substituted with a 2-methylpropoxy group and an oxo group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde typically involves the reaction of cyclohexene with 2-methylpropyl alcohol under acidic conditions to form the 2-methylpropoxy group. This is followed by oxidation to introduce the oxo group and form the aldehyde. The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The 2-methylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(2-Methylpropoxy)phenyl derivatives: These compounds share the 2-methylpropoxy group but differ in the core structure.
Cyclohexene derivatives: Compounds with similar cyclohexene rings but different substituents.
Uniqueness
4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
60068-08-8 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O3/c1-8(2)7-14-10-4-3-9(6-12)11(13)5-10/h5-6,8-9H,3-4,7H2,1-2H3 |
InChIキー |
LSPXPFPEIFAJAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC(=O)C(CC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
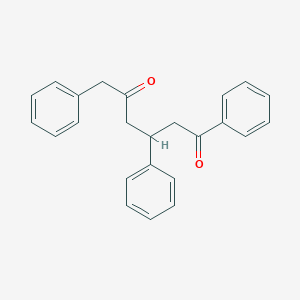

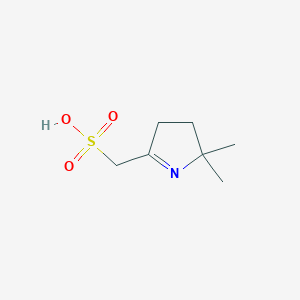
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
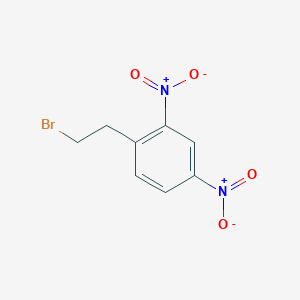
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

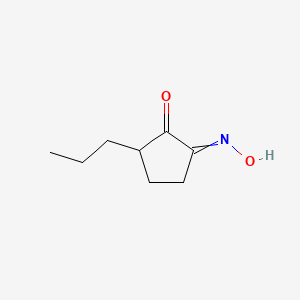
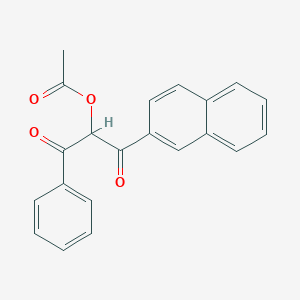
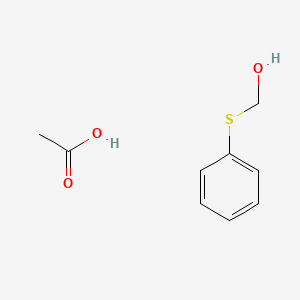
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
